molecular formula C6H13NO5 B8269959 (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal CAS No. 1948-54-5

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal

Cat. No.: B8269959
CAS No.: 1948-54-5
M. Wt: 179.17 g/mol
InChI Key: FZHXIRIBWMQPQF-KCDKBNATSA-N
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Description

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal is a chiral compound with significant importance in various scientific fields. It is a derivative of hexose sugars and possesses multiple hydroxyl groups, making it highly reactive and versatile in chemical synthesis and biological applications.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives such as amino acids, alcohols, and substituted hexoses, which have applications in pharmaceuticals and biochemistry .

Scientific Research Applications

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in carbohydrate metabolism. Its multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid
  • (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanol
  • (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanone

Uniqueness

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, it has a higher affinity for certain enzymes and receptors, making it a valuable tool in biochemical research and drug development .

Properties

IUPAC Name

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHXIRIBWMQPQF-KCDKBNATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113755-30-9
Record name Polygalactosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113755-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7535-00-4, 1948-54-5
Record name Galactosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7535-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2-deoxygalactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1948-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Galactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007535004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GALACTOSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6R29688W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal
Reactant of Route 2
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal
Reactant of Route 3
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal
Reactant of Route 4
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal
Reactant of Route 5
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal
Reactant of Route 6
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal

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